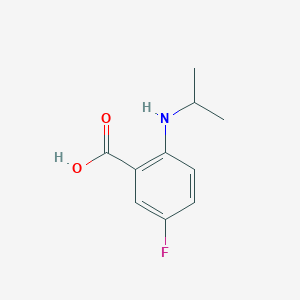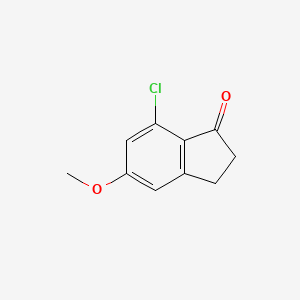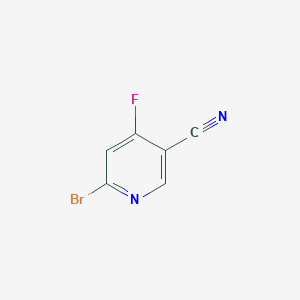
1-Phenyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Phényl-2,3-dihydro-1H-indole est un composé organique hétérocyclique qui appartient à la famille de l'indole. Les indoles sont importants en raison de leur présence dans divers produits naturels et produits pharmaceutiques. Ce composé présente un groupe phényle lié à une structure dihydroindole, ce qui en fait une molécule polyvalente en chimie synthétique et en recherche biologique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le 1-Phényl-2,3-dihydro-1H-indole peut être synthétisé par plusieurs méthodes. Une approche courante implique la synthèse de l'indole de Fischer, où la phénylhydrazine réagit avec la cyclohexanone en présence d'un catalyseur acide comme l'acide méthanesulfonique sous reflux . Cette méthode donne le dérivé indole souhaité avec un bon rendement.
Méthodes de production industrielle : La production industrielle de 1-Phényl-2,3-dihydro-1H-indole implique généralement la synthèse de l'indole de Fischer à grande échelle en raison de son efficacité et de sa capacité d'adaptation. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés, ce qui le rend approprié pour les industries pharmaceutique et chimique.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Phényl-2,3-dihydro-1H-indole subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les dérivés indoles correspondants.
Réduction : Les réactions de réduction peuvent le convertir en composés plus saturés.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide.
Réduction : L'hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) est une méthode typique.
Substitution : L'halogénation peut être réalisée en utilisant des halogènes comme le chlore ou le brome en présence d'un catalyseur acide de Lewis.
Principaux produits :
Oxydation : Produit des dérivés d'acide indole-2-carboxylique.
Réduction : Donne des dérivés indoline plus saturés.
Substitution : Forme des dérivés indoles halogénés.
Applications de la recherche scientifique
Le 1-Phényl-2,3-dihydro-1H-indole a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-Phényl-2,3-dihydro-1H-indole implique son interaction avec diverses cibles moléculaires et voies. Il peut se lier à des récepteurs ou des enzymes spécifiques, en modulant leur activité. Par exemple, les dérivés indoliques sont connus pour interagir avec les récepteurs aux œstrogènes, influençant l'expression génique et les réponses cellulaires . Le mécanisme exact dépend de l'application spécifique et du système biologique impliqué.
Composés similaires :
2-Phénylindole : Partage une structure similaire mais diffère dans la position du groupe phényle.
3-Phénylindole : Un autre isomère structurel avec le groupe phényle en troisième position.
Indoline : Un dérivé entièrement saturé de l'indole.
Unicité : Le 1-Phényl-2,3-dihydro-1H-indole est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa structure dihydro le rend plus réactif dans certaines réactions chimiques par rapport aux indoles entièrement aromatiques.
Applications De Recherche Scientifique
1-Phenyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with estrogen receptors, influencing gene expression and cellular responses . The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2-Phenylindole: Shares a similar structure but differs in the position of the phenyl group.
3-Phenylindole: Another structural isomer with the phenyl group at the third position.
Indoline: A fully saturated derivative of indole.
Uniqueness: 1-Phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydro structure makes it more reactive in certain chemical reactions compared to fully aromatic indoles.
Propriétés
Numéro CAS |
25083-11-8 |
|---|---|
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-phenyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H13N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 |
Clé InChI |
GDLZIYHXVZRNOT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)

